Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4 h-pyran-2-carboxylate
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Overview
Description
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate is a heterocyclic compound belonging to the pyran family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile intermediate for the synthesis of other complex molecules.
Preparation Methods
The synthesis of methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction is carried out in propan-2-ol in the presence of a catalytic amount of morpholine . The reaction conditions are mild, and the yield of the product is generally high. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure maximum yield and purity.
Chemical Reactions Analysis
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and cyano groups.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antiviral, and antitumor activities.
Medicine: It is studied for its potential use in developing new drugs with analgesic and anti-inflammatory properties.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors in the body, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate can be compared with other similar compounds such as:
These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity. The uniqueness of methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O5 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
methyl 6-amino-5-cyano-3-(4-methoxybenzoyl)-4-phenyl-4H-pyran-2-carboxylate |
InChI |
InChI=1S/C22H18N2O5/c1-27-15-10-8-14(9-11-15)19(25)18-17(13-6-4-3-5-7-13)16(12-23)21(24)29-20(18)22(26)28-2/h3-11,17H,24H2,1-2H3 |
InChI Key |
CDHNQIOJLWYGMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(OC(=C(C2C3=CC=CC=C3)C#N)N)C(=O)OC |
Origin of Product |
United States |
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